Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate
Description
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is a chemically modified amidine derivative characterized by:
Properties
CAS No. |
64058-95-3 |
|---|---|
Molecular Formula |
C12H23ClN2OS |
Molecular Weight |
278.84 g/mol |
IUPAC Name |
N'-(1-adamantyl)-2-sulfanylethanimidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C12H20N2S.ClH.H2O/c13-11(7-15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;;/h8-10,15H,1-7H2,(H2,13,14);1H;1H2 |
InChI Key |
GNBXJURZZRJOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(CS)N.O.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Information
- IUPAC Name: N'-(1-adamantylmethyl)-2-sulfanylethanimidamide; hydrochloride
- Molecular Formula: C₁₃H₂₃ClN₂S
- Molecular Weight: 274.85 g/mol
- CAS Number: 22545-60-4
- Synonyms:
- N-(1-Adamantylmethyl)-2-mercaptoacetamidine hydrochloride
- Acetamidine, N-(1-adamantylmethyl)-2-mercapto-, monohydrochloride
- NSC 193461
- Structure: Contains a tricyclic adamantane cage linked via a methylene bridge to an acetamidine moiety bearing a mercapto group, stabilized as a hydrochloride hydrate salt.
Preparation Methods
General Synthetic Strategy
The synthesis of acetamidine derivatives such as Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate typically involves the condensation of primary amines with acetamidine precursors or related intermediates under controlled conditions to introduce the amidine functionality while preserving the mercapto group. The adamantyl moiety is introduced either by using adamantyl-containing amines or by derivatization of adamantane carboxylic acid derivatives.
Specific Preparation Routes
Condensation of Primary Amine with N,N-Dimethylacetamide Dimethyl Acetal
- The primary amine containing the 1-adamantylmethyl group is reacted with N,N-dimethylacetamide dimethyl acetal.
- This reaction yields a mixture of acetamidine and imidate ester products.
- The product distribution is influenced by temperature, solvent, and amine structure.
- Performing the reaction in the presence of excess dimethylamine suppresses imidate ester formation, favoring pure acetamidine production.
- This method is effective for obtaining pure acetamidines that are otherwise difficult to purify by crystallization or distillation, providing good yields.
Synthesis via Adamantane-1-Carboxylic Acid Derivatives
- Starting from adamantane-1-carboxylic acid, esterification with methanol in the presence of sulfuric acid yields methyl adamantane-1-carboxylate.
- Reaction with hydrazine hydrate converts the ester into adamantane-1-carboxylic acid hydrazide.
- Treatment of the hydrazide with potassium hydroxide and carbon disulfide forms potassium N'-(1-adamantylcarbonyl)dithiocarbazate.
- Subsequent reaction with hydrazine hydrate yields key intermediates such as 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole, which can be further elaborated to acetamidine derivatives.
Cyclization and Functionalization Steps
- Cyclization of dithiocarbazate intermediates under acidic conditions (e.g., sulfuric acid) leads to thiadiazoline or triazole ring systems bearing the adamantyl and mercapto groups.
- Functionalization with aryl isothiocyanates or chloroacetyl chloride introduces further substituents, enabling the synthesis of related acetamidine derivatives with mercapto functionality.
- These steps often involve refluxing in solvents like benzene or ethanol and purification by crystallization or chromatography.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | Adamantane-1-carboxylic acid | Methanol, H₂SO₄ (acid catalysis) | Methyl adamantane-1-carboxylate | Esterification |
| 2 | Methyl adamantane-1-carboxylate | Hydrazine hydrate, ethanol | Adamantane-1-carboxylic acid hydrazide | Hydrazide formation |
| 3 | Hydrazide | KOH, CS₂ | Potassium N'-(1-adamantylcarbonyl)dithiocarbazate | Dithiocarbazate formation |
| 4 | Dithiocarbazate | Hydrazine hydrate, reflux | 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole | Key intermediate |
| 5 | Intermediate triazole | Arylisothiocyanates, DMF, room temperature | N-[5-(1-adamantyl)-3-mercapto-1,2,4-triazol-4-yl]-N'-arylthioureas | Functionalization |
| 6 | Dithiocarbazate | Sulfuric acid, room temperature | 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Cyclization |
| 7 | Primary amine (1-adamantylmethylamine) + N,N-dimethylacetamide dimethyl acetal | Excess dimethylamine, controlled temperature | This compound | Direct acetamidine synthesis |
Analytical Characterization
- Purity and structural confirmation of synthesized compounds are routinely verified by:
- Thin Layer Chromatography (TLC)
- Infrared (IR) Spectroscopy
- Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)
- Mass Spectrometry (Electron Impact or Electrospray Ionization)
- Elemental analysis for nitrogen, sulfur, and halogens complements spectral data to confirm molecular composition.
Chemical Reactions Analysis
Types of Reactions
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
Antiviral Properties
Adamantane derivatives have been extensively studied for their antiviral properties. Acetamidine compounds have shown potential against various viral infections. For example, the original adamantane derivative amantadine was developed as an antiviral agent against influenza viruses. Research indicates that similar compounds may inhibit viral replication by targeting specific viral proteins or pathways .
Antibacterial and Antifungal Activities
Research has demonstrated that adamantyl derivatives possess antibacterial and antifungal properties. Compounds like N-(1-adamantyl)-2-mercapto-acetamidine have been tested against various bacterial strains, showing varying degrees of effectiveness. In particular, studies have reported that some derivatives exhibit significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Hypoglycemic Effects
Recent studies have also explored the hypoglycemic effects of adamantane derivatives. Some compounds have been shown to lower blood glucose levels in animal models, suggesting potential applications in diabetes management .
Case Study 1: Antiviral Activity
A study focused on synthesizing a series of adamantyl derivatives revealed that certain modifications could enhance antiviral activity against influenza viruses. The incorporation of mercapto groups was particularly noted to improve efficacy .
Case Study 2: Antimicrobial Testing
In another investigation, a range of N-(1-adamantyl) compounds were screened for antimicrobial activity. The results indicated that while some derivatives lacked significant activity, others demonstrated potent effects against specific pathogens, highlighting the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism | Efficacy Level |
|---|---|---|---|
| Acetamidine, N-(1-adamantyl)-2-mercapto-, HCl | Antiviral | Influenza virus | Moderate |
| N-(1-adamantyl)-carbothioamide | Antibacterial | Staphylococcus aureus | High |
| N-(1-adamantyl)-2-mercapto-acetamidine | Antifungal | Candida albicans | Low |
| N-(1-adamantyl)-carbohydrazide | Hypoglycemic | Diabetic rats | Significant reduction |
Mechanism of Action
The mechanism of action of Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially altering their function. The adamantyl group provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Acetamidine Hydrochloride (Parent Compound)
Benzamidine Hydrochloride Hydrate
N-(1-Adamantyl)carbothioamides
Rimantadine Hydrochloride
Thiosemicarbazides (e.g., 4-(1-adamantyl)thiosemicarbazide)
- Structure : Adamantyl group linked to -NH-C(=S)-NH₂ .
- Reactivity : Forms metal chelates and inhibits enzymes via sulfur participation .
- Contrast : The target compound’s mercapto group may enable redox activity absent in thiosemicarbazides.
Physicochemical and Functional Comparison Table
Biological Activity
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is a compound that has garnered attention due to its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential antitumor properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an adamantyl group, a mercapto group, and an acetamidine moiety. Its molecular formula is represented as CHClNS with a molecular weight of approximately 250.81 g/mol. The adamantyl structure contributes to its unique three-dimensional conformation, which is essential for its biological activity and interactions with various biological targets.
Antimicrobial Activity
Research indicates that Acetamidine exhibits significant antimicrobial properties. In studies involving various bacterial strains, derivatives of adamantane were tested for their effectiveness against Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- The compound's structure allows it to interact effectively with bacterial membranes, leading to disruption and cell death .
Table 1: Antimicrobial Activity of Acetamidine Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Acetamidine | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
Acetamidine has also been investigated for its anti-inflammatory effects. In vivo studies have shown that the compound can significantly reduce inflammation markers in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In a controlled study on rats induced with inflammation, treatment with Acetamidine resulted in a marked decrease in paw edema compared to the control group .
Antitumor Potential
Recent investigations have explored the antitumor activity of Acetamidine through in vitro assays against various cancer cell lines. The results indicate that:
- The compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- IC values have been documented in the low micromolar range, suggesting significant potency.
Table 2: Antitumor Activity of Acetamidine
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 8.4 |
| HeLa | 7.1 |
The biological activity of Acetamidine can be attributed to several mechanisms:
- Cell Membrane Disruption : The unique structure allows for effective insertion into bacterial membranes.
- Cytokine Modulation : By inhibiting the synthesis of pro-inflammatory cytokines, it reduces inflammation.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
Q & A
Q. What are the structural features and nomenclature of Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate?
The compound consists of an acetamidine core (CH₃C(NH)NH₂) modified with a 1-adamantyl group at the N-position and a mercapto (-SH) group at the 2-position. The adamantyl group imparts rigidity and lipophilicity, while the mercapto group enhances reactivity in nucleophilic or coordination-driven reactions. The hydrochloride salt improves aqueous solubility, and the hydrate indicates water molecules in the crystalline lattice. Systematic naming follows IUPAC rules, with "N-(1-adamantyl)" specifying the adamantane substitution and "2-mercapto" indicating the thiol group at the acetamidine β-carbon .
Q. What synthetic routes are used for this compound, and how do reaction conditions affect yield?
Synthesis typically involves multi-step reactions:
- Step 1 : Adamantane functionalization (e.g., bromination or nitration) to introduce reactivity at the 1-position .
- Step 2 : Coupling the adamantyl group to acetamidine precursors. A modified Pinner reaction (as in acetamidine hydrochloride synthesis) may be adapted, using anhydrous conditions to prevent hydrolysis .
- Step 3 : Introducing the mercapto group via thiolation reagents (e.g., thiourea or H₂S under controlled pH). Key factors:
- Temperature : Elevated temperatures (>100°C) for adamantane activation but <60°C to avoid decomposition of the mercapto group .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates for adamantyl coupling .
- Catalysts : Lewis acids (e.g., AlCl₃) improve adamantane reactivity . Yields range from 50–70% under optimized conditions, with impurities often arising from incomplete thiolation or adamantane byproducts .
Q. What spectroscopic and analytical methods validate its structure and purity?
- NMR : ¹H/¹³C NMR confirms adamantyl (δ ~1.6–2.1 ppm for CH₂ groups) and mercapto (δ ~1.3 ppm for -SH) moieties. 2D NMR (e.g., HSQC) resolves stereochemical ambiguities .
- IR : Stretching bands at ~2550 cm⁻¹ (S-H) and 1650 cm⁻¹ (C=N) verify functional groups .
- ESI-MS : Molecular ion peaks ([M+H⁺] or [M-Cl⁻]) confirm molecular weight .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities (<2% by area normalization) .
Advanced Research Questions
Q. How does the adamantyl group influence stability and reactivity compared to non-substituted acetamidine derivatives?
- Stability : The adamantyl group enhances thermal stability (decomposition >200°C vs. ~150°C for acetamidine hydrochloride) due to its rigid, diamondoid structure. However, the mercapto group introduces sensitivity to oxidation, requiring inert atmospheres during storage .
- Reactivity : The adamantyl group sterically hinders nucleophilic attacks at the amidine nitrogen, slowing reactions with electrophiles (e.g., alkylation). Conversely, the mercapto group facilitates metal coordination (e.g., Au or Zn in catalytic systems) .
- Comparative Data :
| Property | Acetamidine Hydrochloride | Adamantyl-Mercapto Derivative |
|---|---|---|
| Melting Point | 192°C | 215–220°C (decomp.) |
| Solubility (H₂O) | 120 mg/mL | 45 mg/mL |
Q. What challenges arise in purity analysis, and which methods resolve them?
- Challenges :
- Hydrate variability (water content affects stoichiometry).
- Residual adamantane precursors (e.g., bromoadamantane).
- Oxidation byproducts (e.g., disulfides from -SH groups) .
- Solutions :
- Karl Fischer Titration : Quantifies hydrate water content (±0.5% accuracy) .
- GC-MS : Detects volatile impurities (e.g., adamantane derivatives) with LOD <0.1% .
- Raman Spectroscopy : Identifies disulfide peaks at 500–550 cm⁻¹ .
Q. What biological targets or pathways are associated with this compound, and what models are used?
- Targets :
- Neurological Systems : Adamantyl derivatives modulate dopamine receptors and NMDA channels, relevant in Parkinson’s and neuropathic pain studies .
- Antiviral Activity : Adamantane analogs (e.g., amantadine) inhibit influenza A M2 proton channels; the mercapto group may enhance binding to viral proteases .
- Models :
- In Vitro : NG108-15 neuroblastoma cells for ion channel blocking assays (IC₅₀ ~10 µM) .
- In Vivo : Murine models of Parkinson’s (rotarod tests show 30% mobility improvement at 20 mg/kg dose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
